An In-depth Technical Guide to 4-Hydroxypropranolol Hydrochloride: Chemical Structure, Properties, and Experimental Considerations
An In-depth Technical Guide to 4-Hydroxypropranolol Hydrochloride: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypropranolol (B128105) hydrochloride is the primary and pharmacologically active metabolite of the widely used beta-blocker, propranolol (B1214883).[1][2][3] Formed in the liver through the action of the cytochrome P450 enzyme CYP2D6, this compound shares the beta-adrenergic blocking properties of its parent drug and contributes significantly to its overall therapeutic effect, particularly after oral administration.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for 4-Hydroxypropranolol hydrochloride, intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical Structure and Physicochemical Properties
4-Hydroxypropranolol hydrochloride is a naphthalenol derivative with a secondary amine side chain. The hydrochloride salt form enhances its stability and solubility for formulation and experimental use.
Chemical Identifiers and Nomenclature:
| Property | Value | Reference |
| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | [5][6] |
| CAS Number | 14133-90-5 | [1][7][8] |
| Molecular Formula | C₁₆H₂₁NO₃ • HCl | [1][7][8] |
| Alternate Names | rac-4-Hydroxypropranolol Hydrochloride; 1-[(4-Hydroxy-1-naphthyl)oxy]-3-(isopropylamino)-2-propanol HCl | [7][8] |
Physicochemical Data:
| Property | Value | Reference |
| Molecular Weight | 311.80 g/mol | [7][8][9] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% to ≥98% (commercially available) | [1][5][7] |
| Melting Point | 156-158°C | [3] |
| Solubility | DMF: 50 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| XLogP3 | 2.6 | [6] |
Pharmacology
4-Hydroxypropranolol hydrochloride is a non-selective β-adrenergic receptor antagonist, exhibiting comparable potency to propranolol at both β1 and β2 receptors.[2][3] Its pharmacological profile is characterized by beta-blockade, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity.[2][10]
Mechanism of Action
The primary mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors. This antagonism mitigates the downstream signaling cascade typically initiated by G-protein coupled receptor activation.
Pharmacological Activities
-
Beta-Adrenoceptor Blockade: It antagonizes the effects of isoprenaline (a non-selective β-agonist) on heart rate and blood pressure.[10]
-
Intrinsic Sympathomimetic Activity (ISA): In catecholamine-depleted animal models, 4-hydroxypropranolol can cause an increase in heart rate, demonstrating partial agonist activity.[10][11]
-
Membrane Stabilizing Activity: At higher concentrations, it can exert a quinidine-like effect on the cardiac action potential.[10]
-
Antioxidant Properties: It has been shown to reduce superoxide-induced lipid peroxidation and prevent the depletion of glutathione (B108866) levels in in vitro models.[1]
Pharmacological Parameters:
| Parameter | Value | Species/Model | Reference |
| β1-adrenergic receptor pA₂ | 8.24 | [2][3] | |
| β2-adrenergic receptor pA₂ | 8.26 | [2][3] | |
| EC₅₀ (tachycardia and vasodepression inhibition) | 54 µg/kg | Cat | [1] |
| IC₅₀ (superoxide-induced lipid peroxidation) | 1.1 µM | Rat hepatic microsomes | [1] |
| EC₅₀ (glutathione depletion prevention) | 1.2 µM | Bovine aortic endothelial cells | [1] |
Experimental Protocols and Methodologies
Synthesis
An improved synthesis of 4-hydroxypropranolol has been described, which involves the reaction of 1,4-dihydroxynaphthalene (B165239) with epichlorohydrin, followed by treatment with isopropylamine (B41738) and subsequent cleavage of a protecting group.[12] For detailed, step-by-step synthetic procedures, referring to specialized organic synthesis literature is recommended.
Analytical Determination
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the quantification of 4-hydroxypropranolol in biological matrices.
General HPLC-UV/Fluorescence Method:
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) from plasma or serum.[13][14]
-
Stationary Phase: C18 reversed-phase column.[13]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an acidic buffer (e.g., phosphoric acid solution).[13]
-
Detection: Fluorescence detection is highly sensitive for this compound.[13]
General LC-MS/MS Method:
-
Sample Preparation: Solid-phase extraction is commonly used for cleanup and concentration.[14]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[14]
-
Internal Standard: A deuterium-labeled version of the analyte (e.g., 4-hydroxypropranolol-d7) is ideal for accurate quantification.[14]
-
Detection: Multiple reaction monitoring (MRM) for high selectivity and sensitivity.[14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-hydroxy propranolol hcl | CAS#:14133-90-5 | Chemsrc [chemsrc.com]
- 4. DailyMed - PROPRANOLOL HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 5. (±)-4-Hydroxypropranolol HCl | LGC Standards [lgcstandards.com]
- 6. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. schd-shimadzu.com [schd-shimadzu.com]
- 10. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. tandfonline.com [tandfonline.com]
- 13. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
